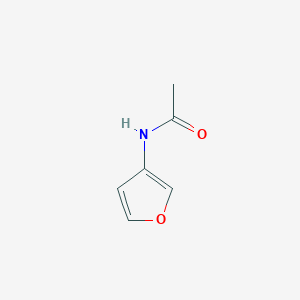

3-Acetamidofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-5(8)7-6-2-3-9-4-6/h2-4H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUYGSATOVDCFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=COC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334768 | |

| Record name | 3-Acetamidofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59445-85-1 | |

| Record name | 3-Acetamidofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Acetamidofuran

Biomass-Derived Synthetic Routes

The conversion of NAG into 3-Acetamidofuran is predominantly achieved through catalytic dehydration processes. These methods leverage catalysts to facilitate the removal of water molecules from the NAG structure, leading to the formation of the furan (B31954) ring system.

Catalytic Dehydration of N-Acetyl-D-Glucosamine (NAG)

The direct catalytic dehydration of NAG is a significant route for obtaining 3-Acetamidofuran. Research has explored both heterogeneous and homogeneous catalytic systems to optimize yield and selectivity.

Heterogeneous catalysis, employing solid catalysts that can be easily separated from the reaction mixture, is a favored approach for biomass conversion due to its recyclability and process efficiency.

Lanthanum oxide (La₂O₃) has emerged as a highly effective heterogeneous catalyst for the dehydration of N-Acetyl-D-Glucosamine to 3-Acetamidofuran dntb.gov.uaresearchgate.netresearchgate.netresearchgate.net. Studies have demonstrated that La₂O₃ is an excellent catalyst for this transformation, primarily yielding 3-Acetamidofuran (3AF) dntb.gov.uaresearchgate.net. The optimal conditions for achieving a significant yield of 3AF using La₂O₃ involve a reaction temperature of 180°C maintained for 3 hours, resulting in yields of approximately 50% dntb.gov.uaresearchgate.netresearchgate.net. This process represents a novel heterogeneous catalytic transformation of marine biomass into N-substituted aromatic heterocyclic compounds dntb.gov.uaresearchgate.net.

The superior performance of catalysts like La₂O₃ in the selective conversion of NAG to 3-Acetamidofuran is attributed to specific physicochemical properties of the catalyst surface. Research indicates that the presence of weak basic sites, particularly those with Brønsted basicity, and the existence of nanopores on the catalyst surface are crucial for promoting the improved dehydration of chitin (B13524) biomass and selectively yielding 3-Acetamidofuran dntb.gov.uaresearchgate.netresearchgate.net. These characteristics influence the reaction pathway, favoring the formation of the desired furan derivative.

Homogeneous catalytic systems, where the catalyst is in the same phase as the reactants, also offer pathways for the synthesis of 3-Acetamidofuran from NAG.

Systems involving alkali, boric acid, and salts have been investigated for the selective conversion of NAG. Notably, higher yields of 3-Acetamidofuran, reaching up to 58%, have been reported when using microwave irradiation in conjunction with boric acid (B(OH)₃) and sodium chloride (NaCl) . Chloride ions, in general, are known to catalyze the ring opening of NAG and subsequent dehydration steps, contributing to the formation of furan derivatives researchgate.net. While often employed in conjunction with solid catalysts, such salt-based systems can also function within homogeneous reaction environments.

Key Synthetic Parameters for 3-Acetamidofuran Production from NAG

| Catalyst System | Reactant | Product | Catalyst Type | Optimal Yield (%) | Reaction Temperature (°C) | Reaction Time (h) |

| Lanthanum Oxide (La₂O₃) | N-Acetyl-D-Glucosamine (NAG) | 3-Acetamidofuran (3AF) | Heterogeneous | ~50 | 180 | 3 |

| Boric Acid (B(OH)₃) + NaCl (Microwave) | N-Acetyl-D-Glucosamine (NAG) | 3-Acetamidofuran (3AF) | Homogeneous/Mixed | ~58 | Not specified | Not specified |

Compound List

3-Acetamidofuran (3AF)

N-Acetyl-D-Glucosamine (NAG)

Chitin

Boric Acid (B(OH)₃)

Sodium Chloride (NaCl)

Homogeneous Catalysis for Selective Conversion

Lewis Acid Catalyzed Dehydration

Lewis acids play a significant role in catalyzing dehydration reactions, which are fundamental to furan ring formation. While direct applications of Lewis acids solely for 3-acetamidofuran synthesis are not extensively detailed in the provided literature, their general utility in furan chemistry is well-established. For instance, Lewis acidic zeolite catalysts, such as Hf-, Zr-, and Sn-Beta zeolites, have been employed in Diels-Alder and subsequent dehydration reactions of furan derivatives acs.org. Metal chlorides, including CrCl₃, acting as Lewis acids, can promote the isomerization and dehydration of carbohydrates like xylose, leading to furan compounds such as furfural (B47365) researchgate.net. In the context of the Paal-Knorr furan synthesis, Lewis acids are commonly used to facilitate the dehydrative cyclization of 1,4-dicarbonyl compounds wikipedia.org. The catalytic activity of Lewis acids in promoting dehydration is often crucial, sometimes representing the rate-determining step in complex reaction sequences thieme-connect.com.

Table 1: Examples of Lewis Acid Catalysis in Furan Chemistry

| Lewis Acid Catalyst | Substrate/Reaction Type | Product/Application | Notes | Citation |

| Hf-, Zr-, Sn-Beta Zeolites | Furan derivatives (Diels-Alder) | Oxanorbornene intermediates | Catalyze Diels-Alder and subsequent dehydration | acs.org |

| CrCl₃ | Xylose isomerization/dehydration | Furfural | Promotes isomerization and dehydration | researchgate.net |

| Various Lewis Acids | 1,4-Diketones (Paal-Knorr) | Furan derivatives | Catalyzes dehydrative cyclization | wikipedia.org |

| ZnCl₂ (with Halloysite) | Fructose dehydration | 5-Hydroxymethylfurfural (B1680220) (HMF) | Used in conjunction with ionic liquid formation | nih.gov |

Ionic Liquid and Deep Eutectic Solvent Promoted Conversions

Ionic liquids (ILs) and Deep Eutectic Solvents (DESs) have emerged as environmentally friendly alternatives to traditional organic solvents and catalysts in various chemical transformations, including the synthesis of furan derivatives researchgate.nettandfonline.comcapes.gov.brthieme-connect.commdpi.comrsc.orgrsc.org. Their unique properties, such as low vapor pressure, thermal stability, and tunable solvation capabilities, make them attractive for biomass conversion and furan synthesis.

Ionic liquids like 1-butyl-3-methyl-imidazolium hydrogen sulfate (B86663) ([bmim]HSO₄) have demonstrated high efficiency in catalyzing the Paal-Knorr furan synthesis from 1,4-diketones, often without the need for additional organic solvents tandfonline.com. Similarly, [MIM]HSO₄ has been identified as an effective medium for producing furan compounds from biomass such as rice straw researchgate.net. Aqueous DES systems, formed from components like choline (B1196258) chloride and glucose, have also shown promise in converting glucose into valuable furan chemicals like 5-hydroxymethylfurfural (HMF) rsc.orgresearchgate.net. Furthermore, functionalized ionic liquids, such as those with -SO₃H groups, have been successfully employed in condensation reactions involving furan rsc.org. These solvents can also act as effective media for photocatalytic oxidation of furans thieme-connect.com.

Table 2: Ionic Liquids and Deep Eutectic Solvents in Furan Synthesis

| Solvent/Catalyst System | Substrate | Product | Conditions | Yield | Citation |

| [bmim]HSO₄ | 1,4-Diketones | Furan derivatives | 150 °C | Good to quantitative | tandfonline.com |

| [MIM]HSO₄ | Rice straw | 5-Hydroxymethylfurfural (HMF), Furfural | 160 °C | 7.9 wt% HMF, 4.3 wt% Furfural | researchgate.net |

| Aqueous DES (Glucose, ChCl, EtAc) | Glucose | HMF, AMF, CMF, EMF | Mild conditions | 73.2% (total furan products) | researchgate.net |

| Choline Chloride/Sorbitol DES | 2-hydroxy-1,4-naphthoquinone, β-nitrostyrenes, ammonium (B1175870) acetate | 3-substituted 2-aminonaphtho[2,3-b]furan-4,9-diones | Not specified | Not specified | rsc.org |

| SnCl₄ / EMIMBr (IL) | Xylose | Furfural | 20 wt% xylose loading | 71.1% | mdpi.com |

Mechanistic Investigations of Dehydration Pathways

Understanding the mechanisms of dehydration is crucial for optimizing furan synthesis. These pathways often involve complex sequences of reactions, including enolization, protonation, and water elimination.

Retro-aldol condensation is a key reaction in the breakdown of carbohydrates, leading to smaller fragments that can subsequently cyclize to form furan rings. In the context of furan synthesis from monosaccharides like glucose, retro-aldol condensation (RAC) can cleave the sugar molecule into smaller units, such as glycolaldehyde (B1209225) (GA) and erythrose uliege.bersc.orgrsc.orgrsc.orghelsinki.fi. For example, the H₂MoO₄-catalyzed retro-aldol condensation of glucose has been shown to produce furan-centered chemicals like 2-methyl-3-acetylfuran (MAF) and 1-(5-(1,2-dihydroxyethyl)-2-methylfuran-3-yl)ethan-1-one (DMAF) rsc.orgrsc.orghelsinki.fi. Mechanistic studies indicate that a base-promoted retro-aldol condensation of N-acetyl-D-glucosamine (NAG) is a critical step in the formation of 3-acetamidofuran (3AF) researchgate.netnih.gov. The retro-aldol cleavage of intermediates like aldotetrose also contributes to furan formation under certain conditions nih.gov.

Chemo-Enzymatic Protocols for Furan Derivatives

Chemo-enzymatic synthesis integrates chemical catalysis with enzymatic transformations to achieve complex molecular constructions. This approach offers advantages such as high selectivity, mild reaction conditions, and reduced environmental impact. While specific chemo-enzymatic routes directly targeting 3-acetamidofuran are not prominently featured, the methodology is applied to other furan derivatives. For example, a chemo-enzymatic cascade process can combine the chemical dehydration of xylose to furfural with the bioreduction of furfural to furfuryl alcohol using enzymes rsc.org. Enzymatic aldoxime dehydration of furan derivatives to nitriles has also been reported acs.org, and chemo-enzymatic strategies are employed for the synthesis of chiral furan derivatives acs.org.

De Novo Synthesis Strategies for 3-Acetamidofuran Core

The primary de novo synthesis strategy for 3-acetamidofuran (3AF) involves the catalytic dehydration of N-acetyl-D-glucosamine (NAG), a readily available derivative of chitin researchgate.netnih.govresearchgate.netresearchgate.net. This method leverages the inherent structure of NAG to construct the furan ring system with the acetamido substituent already in place.

Several catalytic systems have been explored to achieve this transformation efficiently:

Lanthanum Oxide (La₂O₃): Using La₂O₃ as a heterogeneous catalyst at 180°C for 3 hours has been reported to yield 3-acetamidofuran with an optimal yield of approximately 50% . This method is noted for its potential for aromatization, which stabilizes the intermediate structures during dehydration .

Ternary Catalytic System (Ba(OH)₂–H₃BO₃–NaCl): A highly effective method utilizes a ternary catalytic system comprising barium hydroxide, boric acid, and sodium chloride in N-methylpyrrolidone (NMP) at 180°C for 20 minutes. This approach has achieved yields of 3-acetamidofuran as high as 73.9% nih.gov. Mechanistic studies suggest this pathway initiates with a base-promoted retro-aldol condensation of ring-opened NAG, forming N-acetylerythrosamine as a key intermediate nih.gov.

Phenylboronic Acid and Triflic Acid: Combinations of phenylboronic acid (PhB(OH)₂) and triflic acid (TfOH) have also been employed for the synthesis of furan derivatives from NAG, including those with acetamido substituents google.com. These methods can achieve high yields and enantiopurity in some cases.

Table 3: De Novo Synthesis of 3-Acetamidofuran from N-Acetyl-D-glucosamine (NAG)

| Catalyst System | Solvent | Temperature (°C) | Time (min) | Yield (%) | Notes | Citation |

| La₂O₃ | Not specified | 180 | 180 | ~50 | Heterogeneous catalyst | |

| Ba(OH)₂–H₃BO₃–NaCl | N-methylpyrrolidone (NMP) | 180 | 20 | 73.9 | Base-promoted retro-aldol condensation | nih.gov |

| PhB(OH)₂ / TfOH | Pyridine (B92270) | 116 | 30 | Not specified | Used with mol. sieves | google.com |

Compound Name Table

3-Acetamidofuran (3AF)

N-acetyl-D-glucosamine (NAG)

5-Hydroxymethylfurfural (HMF)

Furfural

2-methyl-3-acetylfuran (MAF)

1-(5-(1,2-dihydroxyethyl)-2-methylfuran-3-yl)ethan-1-one (DMAF)

3-Acetamido-5-acetylfuran (B13792600) (3A5AF)

3-acetamido-5-furfural aldehyde (3A5F)

Dihydroxyethyl acetamidofuran (Di-HAF)

5-Hydroxymethyl-2-furoic acid

2,5-bis(hydroxymethyl)furan

2,5-Furandicarboxylic acid (FDCA)

2,5-dimethyl furan (DMF)

2-furoic acid

Benzofuran

2-aminonaphtho[2,3-b]furan-4,9-diones

Furfuryl alcohol

5-Hydroxymethylfuran-2-carbonitril (5-HMFCN)

C-N Cross-Coupling Reactions for Furan Amides

Copper-catalyzed C-N cross-coupling reactions have emerged as a significant method for synthesizing furan amides, including derivatives of 3-Acetamidofuran. This approach typically involves the coupling of a halogenated furan precursor with an amide, carbamate, or lactam. Research indicates that CuI-catalyzed reactions between bromo-substituted furans and amides can furnish 2- and 3-substituted amidofurans in yields ranging from 45% to 95% nih.gov. This method offers a direct route to C-N bond formation on the furan ring.

Ring-Closing Metathesis Approaches (Hypothetical)

While not extensively documented specifically for 3-Acetamidofuran in the provided literature, ring-closing metathesis (RCM) is a powerful tool for constructing cyclic systems, including heterocycles. Hypothetically, RCM could be envisioned for synthesizing furan rings bearing an acetamido substituent, provided suitable acyclic precursors with terminal alkenes could be designed and synthesized. However, direct application or specific examples for 3-Acetamidofuran via RCM are not detailed in the current search results.

Rearrangement Reactions in Furan Synthesis

Rearrangement reactions offer alternative pathways to construct the furan core or introduce the acetamido group.

The Curtius rearrangement is a well-established method for converting acyl azides into isocyanates, which can then be trapped or reacted further. In the context of furan synthesis, the thermolysis of furan-2-carbonyl azide (B81097) can lead to a furanyl isocyanate, which can be subsequently reacted with organometallic reagents to form furan amides nih.gov. While this specific example pertains to 2-substituted furans, the principle of using Curtius rearrangement derivatives could be adapted for the synthesis of 3-Acetamidofuran if a suitable furan-2-carboxylic acid precursor could be functionalized at the 3-position.

Another significant rearrangement-based strategy involves the reaction of cyclic carbinol amides with triflic anhydride (B1165640). This method proceeds under mild conditions and yields α-(trifluoromethyl)sulfonamido-substituted furans in high yields nih.gov. The mechanism involves the formation of an iminium ion, followed by ring opening to an imino triflate intermediate, and subsequent cyclization. While the direct product described is an α-(trifluoromethyl)sulfonamido-substituted furan, the underlying principle of cyclization of amide-containing precursors is relevant to furan synthesis.

One-Pot Synthetic Protocols for Efficiency Enhancement

One-pot synthetic protocols are highly desirable for improving efficiency, reducing waste, and streamlining production. Several studies highlight the development of such methods for furan derivatives, particularly those derived from N-acetyl-D-glucosamine (NAG).

For instance, the conversion of NAG to 3-acetamido-5-acetylfuran (3A5AF) has been achieved through one-pot dehydration processes. One method utilizes boric acid (B(OH)₃) and sodium chloride (NaCl) in dimethylacetamide (DMA) under microwave irradiation, yielding up to 62% of 3A5AF researchgate.net. Another efficient protocol for the selective conversion of NAG to unsubstituted 3-acetamidofuran (3AF) involves a ternary catalytic system of Ba(OH)₂−H₃BO₃−NaCl in N-methylpyrrolidone (NMP) at 180 °C, achieving yields as high as 73.9% researchgate.net. These one-pot strategies underscore the importance of catalytic systems and reaction conditions for efficient biomass conversion into valuable furanic compounds.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

Achieving chemo-, regio-, and stereoselectivity is paramount in the synthesis of complex organic molecules. For 3-Acetamidofuran, several factors influence these aspects:

Chemo-selectivity: When starting from biomass-derived materials like N-acetyl-D-glucosamine (NAG), selective dehydration is crucial to favor the formation of the desired furan derivative over other potential products such as 3-acetamido-5-acetylfuran (3A5AF) or degradation products mdpi.comrsc.org. The choice of catalyst, solvent, and reaction temperature plays a significant role in achieving chemo-selectivity. For example, the presence of water can negatively impact 3A5AF synthesis, reducing yields mdpi.com.

Regio-selectivity: The position of the acetamido group (at the 3-position) is a key structural feature. Synthetic routes must ensure the correct regiochemical outcome. For instance, C-N cross-coupling reactions can be designed to target specific positions on the furan ring nih.gov.

Stereo-selectivity: While 3-Acetamidofuran itself is achiral, some synthetic pathways might involve chiral intermediates or precursors. For example, the conversion of 3-acetamido-5-acetylfuran (3A5AF) via asymmetric reduction can yield chiral furfuryl alcohols, which are precursors for valuable amino sugars like L-rednose researchgate.net. The development of stereoselective catalytic systems is essential for such transformations.

Table 1: Summary of

| Method Category | Key Reaction Type | Typical Yield Range | Key Reagents/Conditions | Reference |

| C-N Cross-Coupling | CuI-catalyzed coupling of halo-furans with amides | 45-95% | CuI, N,N'-dimethylethylenediamine, K₂CO₃ or K₃PO₄, bromo-substituted furan, amide | nih.gov |

| Rearrangement (Curtius) | Thermolysis of furan-2-carbonyl azide followed by trapping of isocyanate | Variable | Furan-2-carbonyl azide, organometallic reagents (for trapping) | nih.gov |

| Rearrangement (Carbinol Amides) | Cyclization of cyclic carbinol amides with triflic anhydride | High | Triflic anhydride (Tf₂O), cyclic carbinol amides | nih.gov |

| One-Pot Dehydration (NAG) | Catalytic dehydration of N-acetyl-D-glucosamine (NAG) | Up to 73.9% | Ba(OH)₂−H₃BO₃−NaCl system in NMP (for 3AF); B(OH)₃/NaCl in DMA/microwave (for 3A5AF) | researchgate.netresearchgate.net |

| Biomass Conversion (Pyrolysis) | Direct pyrolysis of NAG | ≤5% (for 3AF) | High temperatures (e.g., 400 °C) | rsc.orgrsc.org |

Pericyclic Reactions and Cascade Processes

[3+2] Cycloadditions (Hypothetical)

Cycloaddition reactions are fundamental in organic synthesis for constructing cyclic systems. Furans, in general, can participate as dienes in Diels-Alder ([4+2]) cycloadditions, particularly when activated by electron-donating groups. Related chitin-derived furans, such as 3-acetamido-5-acetylfuran (3A5AF) and dihydroxyethyl acetamidofuran (Di-HAF), have been successfully employed as dienes in Diels-Alder reactions with dienophiles like maleimides, leading to substituted 7-oxanorbornenes. google.comacs.org These reactions often exhibit significant regio- and stereoselectivity, influenced by substituents on the furan ring. acs.org

While direct experimental evidence for 3-Acetamidofuran participating in [3+2] cycloadditions is not extensively reported, the furan ring system is inherently capable of undergoing such transformations. For instance, furan derivatives can react with azomethine ylides or other 1,3-dipoles to form five-membered heterocyclic rings. rsc.orgrsc.orgjyu.fi The presence of the acetamido group in 3-Acetamidofuran could potentially influence the electronic properties of the furan ring, affecting its reactivity as either a diene or a dipolarophile in [3+2] cycloaddition pathways. Further investigation would be required to elucidate the specific conditions and feasibility of such reactions for 3-Acetamidofuran.

Photooxygenation and Photoreactionssci-hub.se

The photochemistry of furan derivatives is a complex field, with studies revealing various pathways including isomerization, decomposition, and cycloaddition reactions. Furfural, a related furan aldehyde, undergoes photoisomerization and decomposition upon irradiation, yielding products like furan, methylacetylene, and carbon monoxide. aip.org The photochemistry of furan itself can lead to cyclopropene (B1174273) derivatives or isomeric furans, depending on the irradiation conditions (direct vs. sensitized). netsci-journal.com

Related compounds like dihydroxyethyl acetamidofuran (Di-HAF) have been subjected to photooxygenation, yielding 3-acetamido-5-methoxy butenolide. auckland.ac.nz Similarly, 3-acetamido-5-acetylfuran (3A5AF) has been studied for its photochemical behavior, with its furan ring showing susceptibility to radical addition and photooxidation, influenced by the acetamido group. researchgate.net While specific photooxygenation or photoreaction studies directly on 3-Acetamidofuran are not widely documented, the general susceptibility of the furan ring to photochemical processes suggests that 3AF could potentially undergo similar transformations, possibly leading to oxidized products or ring-opened species under appropriate irradiation conditions.

Achmatowicz Rearrangementresearchgate.netsci-hub.se

The Achmatowicz rearrangement is a significant transformation in organic synthesis, converting furfuryl alcohols into dihydropyranones through an oxidative ring expansion. wikipedia.orgresearchgate.netnih.govbeilstein-journals.org This reaction is particularly valuable for accessing functionalized six-membered oxygen heterocycles, which are prevalent in many natural products and pharmaceuticals. researchgate.netnih.gov Various methods have been developed to achieve this rearrangement, employing oxidants such as bromine, N-bromosuccinimide (NBS), m-chloroperoxybenzoic acid (m-CPBA), and more environmentally friendly systems like KBr/Oxone or photocatalytic approaches. researchgate.netnih.govresearchgate.net

While the classic Achmatowicz rearrangement is performed on furfuryl alcohols, related chitin-derived furans like dihydroxyethyl acetamidofuran (Di-HAF) and 3-acetamido-5-acetylfuran (3A5AF) have been successfully utilized in sequences involving or leading to Achmatowicz-type transformations. rsc.orgauckland.ac.nzresearchgate.netresearchgate.netresearchgate.netmickel.ch For example, Di-HAF has been subjected to an Achmatowicz rearrangement to yield pyranones. auckland.ac.nz Given that 3-Acetamidofuran is a simple furan lacking the characteristic furfuryl alcohol moiety, its direct participation in the standard Achmatowicz rearrangement is unlikely without prior functionalization to introduce a suitable side chain. However, its potential as a precursor for such transformations, or its behavior under oxidative conditions that might mimic aspects of the rearrangement, remains an area for exploration.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed coupling reactions, particularly palladium-catalyzed cross-coupling reactions, are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex organic molecules. researchgate.netmdpi.comnih.gov For 3-Acetamidofuran, general mentions suggest its utility in synthesizing heterocyclic libraries via Suzuki-Miyaura reactions, indicating its potential as a scaffold in palladium-catalyzed processes.

While specific examples of metal-catalyzed coupling reactions directly applied to 3-Acetamidofuran are not extensively detailed in the reviewed literature, the furan ring and the acetamido group offer potential sites for functionalization. The general reactivity of furans in cross-coupling reactions, often requiring prior halogenation or activation, suggests that 3-Acetamidofuran could be amenable to such transformations.

Cross-Coupling at Furan Ring Positionsnih.gov

Functionalization of the Acetamido Groupnih.gov

The acetamido group (-NHCOCH₃) in 3-Acetamidofuran is a functional handle that can undergo various transformations. It is known that the acetamido group can participate in substitution reactions. Furthermore, the hydrolysis of amide bonds is a well-established reaction, typically occurring under acidic or basic conditions to yield the corresponding amine and carboxylic acid. nih.govuni-hamburg.deresearchgate.net For instance, the amido group of the related compound 3-acetamido-5-acetylfuran (3A5AF) can be hydrolyzed using NaOH catalysis to yield an amino-substituted furan. researchgate.net While specific examples of N-alkylation or N-acylation of the acetamido group in 3-Acetamidofuran are not detailed, these reactions are generally feasible for amide functionalities, offering pathways to diverse derivatives.

Hydrogenation of the Furan Ringsci-hub.se

Hydrogenation is a common method for reducing unsaturated organic molecules, including heterocyclic aromatic rings. Furan rings are known to be sensitive to hydrogenation, and under appropriate catalytic conditions, they can be reduced to saturated tetrahydrofuran (B95107) rings. nih.gov Studies on related compounds like dihydroxyethyl acetamidofuran (Di-HAF) have shown that hydrogenation can lead to the formation of substituted tetrahydrofurans. auckland.ac.nz

Direct experimental data on the hydrogenation of the furan ring specifically in 3-Acetamidofuran is limited. The presence of the acetamido group might influence the reactivity and selectivity of the hydrogenation process, potentially requiring specific catalysts and conditions to achieve selective reduction of the furan ring without affecting the amide functionality or leading to ring opening.

Access to Substituted Furan Derivatives

The synthesis of substituted furan derivatives, particularly those related to the 3-acetamidofuran scaffold, often involves leveraging the reactivity of chitin-derived platform molecules or employing established furan functionalization methodologies.

Alkyl and Aryl Substituted Analogs

Alkyl and aryl substitutions on furan rings or their derived aromatic systems are commonly achieved through cyclization and aromatization reactions. Chitin-derived furans, such as 3-acetamido-furfural (3A5F), have been effectively transformed into substituted anilides through Diels-Alder/aromatization cascade reactions. This process allows for the introduction of various substituents onto the newly formed aromatic ring rsc.orgresearchgate.net. For instance, the reaction of 3A5F with different dienophiles under hydrazone-mediated conditions has yielded di- and tri-substituted anilides with good to high yields, ranging from 62% to 90% rsc.orgresearchgate.net.

Another approach involves the synthesis of acetamide (B32628) derivatives where the furan ring is linked to aryl moieties. For example, a one-pot, three-component synthesis has been reported for N-(furan-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides, incorporating a naphthalene (B1677914) ring system benthamdirect.com. These reactions highlight the capacity to construct complex structures featuring both furan and aryl functionalities.

Table 1: Alkyl and Aryl Substituted Furan Derivatives via Aromatization

| Starting Material | Reaction Type | Dienophile (Example) | Product Type | Yields (%) | Reference(s) |

| 3-acetamido-furfural (3A5F) | Hydrazone mediated Diels-Alder/aromatization | Various Alkenes | Di- and tri-substituted anilides (aryl) | 62–90 | rsc.orgresearchgate.net |

| Furan-2-yl aldehyde, 2-naphthol, amide | One-pot three-component synthesis | Not Applicable | N-(furan-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides | Good | benthamdirect.com |

Halogenated Furan Derivatives

Directly synthesized halogenated derivatives of 3-acetamidofuran are not extensively detailed in the reviewed literature. However, general furan chemistry includes methods for halogenation. For instance, 3-halofurans have been utilized as precursors in the synthesis of 3-aminofuran derivatives researchgate.net. While specific examples of direct halogenation of the 3-acetamidofuran core or its immediate precursors like 3A5AF are limited in the provided search results, the broader field of furan chemistry provides pathways for introducing halogens onto the furan ring, which could be applied to create novel analogues.

Furan Derivatives with Additional Heteroatom Functionalities

The incorporation of additional heteroatoms, such as nitrogen and sulfur, into furan-based structures is a significant area of research, often leading to compounds with diverse chemical and biological properties.

Complex acetamide derivatives have been synthesized featuring a furan ring linked to imidazole (B134444) and sulfonyl groups, such as Acetamide, N-(4-((5-(4,5-dihydro-1H-imidazol-2-yl)-2-furanyl)sulfonyl)phenyl)- ontosight.ai.

Furanyl-pyrazolyl acetamides have been prepared as molecular hybrids, incorporating the pyrazole (B372694) moiety, which contains nitrogen heteroatoms nih.gov.

Similarly, 2,4-thiazolidinyl-furan-3-carboxamide derivatives have been synthesized, introducing both nitrogen and sulfur heteroatoms via the thiazolidine (B150603) ring nih.gov.

Chitin-derived 3-acetamidofuran (3AF) has been used as a precursor for the synthesis of difuropyridines, which incorporate a pyridine ring (containing nitrogen) fused to the furan system, often under acid-catalyzed conditions researchgate.net.

Table 2: Furan Derivatives with Additional Heteroatom Functionalities

| Furan Derivative/Precursor | Additional Heteroatom Moiety | Synthesis Context / Reaction Type | Reference(s) |

| 2-furanyl moiety | Imidazole (N), Sulfonyl (S) | Synthesis of complex acetamide derivatives | ontosight.ai |

| Furanyl | Pyrazole (N) | Synthesis of molecular hybrids | nih.gov |

| Furan-3-carboxamide | Thiazolidine (N, S) | Synthesis of molecular hybrids | nih.gov |

| 3-Acetamidofuran (3AF) | Pyridine (N) | Acid-catalyzed synthesis of difuropyridines | researchgate.net |

| Furan-2-yl | Naphthalene (O) | One-pot three-component synthesis of acetamides | benthamdirect.com |

Modifications of the Acetamido Group

The acetamido group (-NHCOCH₃) of 3-acetamidofuran and its derivatives offers multiple sites for chemical modification, including the nitrogen atom and the acyl moiety.

N-Substitution of the Amide Linkage

The nitrogen atom of the acetamido group can be functionalized with various substituents, leading to a diverse range of analogues. In the synthesis of N-(furan-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides, the nitrogen atom of the acetamide is directly substituted with a complex aryl-containing moiety benthamdirect.com. Similarly, N-substituted naphthofuran carboxamides have been synthesized, demonstrating N-substitution on related furan-acetamide structures researchgate.net. These modifications alter the electronic and steric properties of the molecule, influencing its interactions and potential applications.

Table 3: N-Substitution of the Acetamide Linkage

| Starting Material / Furan Core | Modification Type | Resulting Moiety | Synthesis Context | Reference(s) |

| Furan-2-yl moiety | N-substitution | N-(furan-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide | One-pot three-component synthesis | benthamdirect.com |

| Naphthofuran core | N-substitution (of carboxamide) | N-substituted naphthofuran carboxamides | Synthesis of N-substituted naphthofuran carboxamides | researchgate.net |

Variations in the Acyl Moiety

Variations in the acyl moiety of the acetamido group involve either modifying the existing acetyl group or replacing it with different acyl functionalities.

Hydrolysis and Reduction: The acetyl group of 3-acetamido-5-acetylfuran (3A5AF) can be modified. Hydrolysis of the amido group under NaOH catalysis yields 2-acetyl-4-aminofuran, replacing the acetamido group with an amino group researchgate.net. Furthermore, the acetyl group itself can be reduced. For instance, stoichiometric reduction using NaBH₄ or catalytic transfer-hydrogenation with an Ir catalyst converts the acetyl group of 3A5AF to a secondary alcohol, yielding 3-acetamido-5-(1-hydroxylethyl)furan with an isolated yield of 80% researchgate.net.

Acyl Moiety Replacement: The formation of carboxamides, such as in 2,4-thiazolidinyl-furan-3-carboxamide derivatives, represents a variation where the acyl part is derived from a carboxylic acid rather than acetic acid nih.gov. Theoretical studies also suggest the possibility of substituting the acetyl moiety with electron-withdrawing groups or converting the acetamido group to an ammonium cation to alter electronic stabilization effects oup.com.

Table 4: Variations in the Acyl Moiety

| Starting Material / Furan Core | Modification Type | Resulting Moiety | Yield / Conditions | Reference(s) |

| 3A5AF | Hydrolysis of amido group | 2-acetyl-4-aminofuran | 57% yield with NaOH catalysis | researchgate.net |

| 3A5AF | Reduction of acetyl carbonyl | 3-acetamido-5-(1-hydroxylethyl)furan | 80% isolated yield via transfer-hydrogenation | researchgate.net |

| Furan-3-carboxylic acid deriv. | Formation of carboxamide (acyl variation) | 2,4-Thiazolidinyl-furan-3-carboxamide | Synthesis of molecular hybrids | nih.gov |

| 3A5AF | Theoretical modification of acetyl moiety | Ammonium or EWG-substituted acetamido | DFT calculations | oup.com |

Compound List:

3-Acetamidofuran (3AF)

3-Acetamido-furfural (3A5F)

3-Acetamido-5-acetylfuran (3A5AF)

Dihydroxyethyl acetamidofuran (Di-HAF)

N-(furan-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide

Acetamide, N-(4-((5-(4,5-dihydro-1H-imidazol-2-yl)-2-furanyl)sulfonyl)phenyl)-

Furanyl-pyrazolyl acetamides

2,4-Thiazolidinyl-furan-3-carboxamide

Difuropyridines

N-substituted naphthofuran carboxamides

2-acetyl-4-aminofuran

3-acetamido-5-(1-hydroxylethyl)furan

Research Findings and Applications

Chemical Reactivity and Derivatization

3-Acetamidofuran is a versatile intermediate that can be transformed into other valuable compounds. For example, oxidation can lead to 3-acetamido-5-carboxyfuran, a monomer suitable for synthesizing nitrogen-containing polymers . The acetamido group is amenable to substitution reactions, enabling the synthesis of a wide array of derivatives with potentially tailored properties .

Related compounds like 3-acetamido-5-acetylfuran (B13792600) (3A5AF) and 3-acetamido-furfural (3A5F) are also extensively studied. 3A5F, for instance, has been utilized in hydrazone-mediated Diels-Alder/aromatization sequences to synthesize substituted anilides, demonstrating its utility as a building block for nitrogen-containing aromatics rsc.orgresearchgate.net. These chitin-derived furans are recognized for their rich reactivity profiles and their application in reactions such as cycloadditions and rearrangements researchgate.netrsc.org.

Applications in Materials Science and Medicinal Chemistry

The structural features of 3-Acetamidofuran and its derivatives lend themselves to applications in material science. Derivatives can be used to create polymers with improved characteristics, particularly those enhanced by nitrogen functionalities .

In medicinal chemistry, 3-Acetamidofuran and its analogs are explored as precursors for pharmaceutical compounds . Their structural similarity to biologically active molecules, combined with the presence of the furan (B31954) ring and amide group, makes them attractive scaffolds for drug discovery utripoli.edu.lyijabbr.com. The ability of the acetamido group to form hydrogen bonds is significant for its interaction with biological targets . The academic relevance is further amplified by the fact that aminofurans, in general, are widely used in drug synthesis as aromatic modules analogous to aniline (B41778) researchgate.netresearchgate.net.

Compound List

Applications of 3 Acetamidofuran in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Structures

The inherent reactivity and functional groups present in 3-Acetamidofuran and its related chitin-derived furan (B31954) platforms enable their use as key intermediates in the synthesis of a wide array of complex heterocyclic scaffolds. These applications span the synthesis of natural products, pharmaceuticals, and materials with potential biological activities.

Precursors to Natural Products and Alkaloids (e.g., Proximicins, Epi-leptosphaerin)

Chitin-derived furans serve as valuable chiral pool synthons for the construction of complex natural products, particularly alkaloids. For instance, dihydroxyethyl acetamidofuran (Di-HAF), a compound readily synthesized from N-acetyl-D-glucosamine (NAG), the monomer of chitin (B13524), has been successfully employed in the synthesis of the marine alkaloid epi-leptosphaerin auckland.ac.nzresearchgate.netrsc.orgresearchgate.netmdpi.compreprints.orgorcid.org. This synthesis leverages the inherent chirality of Di-HAF to build the enantiopure structure of epi-leptosphaerin. Furthermore, research has highlighted the utility of 3-acetamido-5-acetylfuran (B13792600) (3A5AF) in the Haber-independent synthesis of the natural product proximicin A auckland.ac.nzresearchgate.netpreprints.orgacs.org. These examples underscore the significance of chitin-derived furans in accessing complex, nitrogen-containing natural products through sustainable synthetic routes.

Synthesis of Anilide and Phthalimide Scaffolds

3-Acetamidofuran derivatives, particularly 3-acetamido-furfural (3A5F) and 3-acetamido-5-acetylfuran (3A5AF), are instrumental in the synthesis of nitrogen-substituted aromatic compounds, such as anilides and phthalimides. These syntheses often employ Diels-Alder/aromatization cascade reactions. For example, 3A5F can be converted into di- and tri-substituted anilides through a hydrazone-mediated Diels-Alder/aromatization sequence acs.orgrsc.org. Similarly, 3A5AF has been utilized in mechanochemical approaches to synthesize 4-acetylaminophthalimides auckland.ac.nzucl.ac.uk. These methodologies provide efficient pathways to access valuable aromatic scaffolds, incorporating bio-based nitrogen into their structures.

Formation of Difuropyridines

3-Acetamidofuran (3AF) and its derivatives have been employed in the synthesis of difuropyridines, a class of heterocyclic compounds with potential applications, including antitumor activity researchgate.net. Specifically, difuropyridines have been prepared from aldehydes and chitin-derived 3-acetamidofuran (3AF) under acid-catalyzed conditions, marking a significant advancement in the synthesis of this scaffold rsc.org. This work demonstrates the utility of 3AF as a direct precursor for constructing difuropyridine ring systems.

Intermediate in Pyranone Synthesis

Chitin-derived furans, including precursors like Di-HAF, serve as intermediates in the synthesis of pyranones. Di-HAF can undergo an Achmatowicz rearrangement to afford pyranone structures, providing access to 2-aminosugars and related compounds auckland.ac.nzeurekaselect.com. Pyrolysis of N-acetylglucosamine, the source of these furans, has also been reported to yield acetamido-substituted 2- and 4-pyrones researchgate.net. These findings highlight the role of chitin-derived furan platforms in accessing the pyranone structural motif, which is found in various natural products and biologically active molecules.

Development of Novel Synthetic Methodologies

The unique chemical properties of 3-Acetamidofuran and its derivatives make them attractive candidates for developing new synthetic strategies and methodologies, particularly in the realm of convergent synthesis.

Integration into Multi-Component Reactions (Hypothetical)

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form complex molecules, offering advantages in atom economy, step economy, and waste reduction tcichemicals.combeilstein-journals.orgwikipedia.org. While direct examples of 3-Acetamidofuran's integration into established MCRs are not extensively documented in the literature, its structural features suggest significant potential. Furan derivatives, in general, are widely utilized in various MCRs for the synthesis of diverse heterocyclic compounds, including 3-aminofurans, furan-2(5H)-ones, and cyclopenta[c]furans acs.orgrhhz.netnih.govresearchgate.netscispace.comresearchgate.net. Given its renewable origin and the presence of reactive functional groups, 3-Acetamidofuran could serve as a valuable component in the design of novel MCRs. Such hypothetical applications could lead to the rapid generation of complex, nitrogen-rich heterocyclic libraries, expanding the toolbox for medicinal chemistry and materials science. Future research could explore its participation in reactions analogous to those involving other furan substrates, potentially yielding novel chemical space.

Compound List

3-Acetamidofuran (3AF)

3-acetamido-5-acetylfuran (3A5AF)

3-acetamido-furfural (3A5F)

N-acetyl-D-glucosamine (NAG)

Chitin

Dihydroxyethyl acetamidofuran (Di-HAF)

Proximicin A

Epi-leptosphaerin

Anilides

Phthalimides

Difuropyridines

Pyranones

3-acetamido-5-methoxy butenolide

3-acetamido-5-methylfuran

Acetamido-substituted 2- and 4-pyrones

3-acetamido-5-ethylfuran (3A5EF)

2-aminosugars

L-rednose

3-aminofurans

Cyclopenta[c]furans

Benzothiophene fused pyranones

Thiochromen fused furans

Mechanochemical Activation in Transformations

Mechanochemistry, which utilizes mechanical energy to drive chemical reactions, offers a sustainable and solvent-free alternative to traditional solution-phase synthesis. Chitin-derived furans, including derivatives of 3-acetamidofuran, have shown promise in mechanochemical transformations. Specifically, studies have explored the use of mechanochemical ball-milling techniques for reactions involving 3-acetamido-5-acetylfuran (3A5AF) and 3-acetamido-5-furfural aldehyde (3A5F) researchgate.netucl.ac.ukbeilstein-journals.org.

These methods have been employed to synthesize complex molecular architectures, such as 7-oxa-norbornene backbones from 3A5AF. Mechanochemical activation in these Diels-Alder reactions has demonstrated improved yields and enhanced exo:endo selectivity compared to conventional solution-phase methods, with yields reaching up to 77% and selectivities exceeding 19:1 in some cases researchgate.netucl.ac.ukresearchgate.net. Furthermore, mechanochemistry has been utilized for the synthesis of 4-acetylaminophthalimides from 3A5F, showcasing its versatility in accessing nitrogen-containing aromatic compounds researchgate.netucl.ac.uk.

Table 1: Mechanochemical Transformations of Chitin-Derived Furans

| Reaction Type | Starting Material | Product Type | Method | Yield | Selectivity (Exo:Endo) | Reference(s) |

| Diels-Alder Cycloaddition | 3A5AF | 7-Oxa-norbornene backbones | Mechanochemical ball-milling | Up to 77% | Improved (>19:1) | researchgate.netucl.ac.ukresearchgate.net |

| Aromatization | 3A5F | 4-Acetylaminophthalimides | Mechanochemical ball-milling | Up to 79% | N/A | researchgate.netucl.ac.uk |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis is a well-established technique that significantly accelerates chemical reactions, often leading to higher yields, improved purity, and reduced reaction times compared to conventional heating methods irjmets.comcem.comanton-paar.comresearchgate.net. This approach leverages the ability of microwaves to efficiently heat polar molecules, enabling reactions to be carried out at temperatures above the solvent's boiling point under controlled conditions anton-paar.com.

While direct applications of microwave-assisted synthesis specifically involving 3-acetamidofuran in complex transformations are not extensively detailed in the provided literature, the general principles and successful applications in synthesizing similar nitrogen-containing heterocyclic compounds suggest its potential utility. For instance, microwave irradiation has been shown to efficiently synthesize acetamide (B32628) derivatives with good yields mdpi.com, and it has been employed in the synthesis of various heterocyclic compounds, including furans via the Paal-Knorr reaction nottingham.ac.uk. The synthesis of 3-acetamido-5-acetylfuran (3A5AF) from N-acetyl-d-glucosamine has also been reported to yield approximately 62% under microwave irradiation in 15 minutes at 220°C researchgate.net. These advancements indicate that microwave technology could offer significant benefits for reactions utilizing or producing 3-acetamidofuran, enhancing reaction efficiency and sustainability.

Role in Materials Science Research (Synthesis of Polymer Monomers)

Monomers for Nitrogen-Containing Polymers

3-Acetamidofuran serves as a precursor for monomers that can be utilized in the synthesis of nitrogen-containing polymers. Through oxidation, 3-acetamidofuran can be converted into 3-acetamido-5-carboxyfuran . This carboxylated derivative presents a functional group suitable for polymerization reactions, making it a promising monomer for the creation of polymers that incorporate nitrogen atoms into their backbone or side chains. The presence of nitrogen in polymer structures can impart unique properties, such as enhanced thermal stability, improved adhesion, or specific biological activities semanticscholar.orgrsc.org.

Computational and Theoretical Investigations of 3 Acetamidofuran

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Reactivity Prediction via Atomic Charges and Fukui Functions

Fukui functions are specialized theoretical metrics that quantify the propensity of specific atomic sites within a molecule to undergo nucleophilic, electrophilic, or radical attack wikipedia.orgscm.com. The nucleophilic Fukui function () indicates sites that are electron-rich and thus susceptible to electrophilic attack, while the electrophilic Fukui function () highlights electron-deficient sites prone to nucleophilic attack scm.com. Studies on furan (B31954) derivatives generally indicate that the C2 and C5 positions are typically more reactive towards electrophilic substitution due to resonance effects within the ring msu.edu. For 3-Acetamidofuran, the acetamido group at the 3-position is known to exert electron-donating effects via resonance, potentially activating the furan ring, particularly at the C2 and C4 positions researchgate.net. This activation may manifest as higher nucleophilic Fukui function values () at these sites, suggesting an increased susceptibility to electrophilic attack. Conversely, the carbonyl carbon of the acetamido group is expected to be an electrophilic center, exhibiting a high value, indicating it is a likely target for nucleophilic attack researchgate.net.

Table 1: Illustrative Atomic Charges and Fukui Functions for 3-Acetamidofuran

| Atom Position | Atomic Charge (Mulliken) | Nucleophilic Fukui Function () | Electrophilic Fukui Function () |

| Furan C2 | -0.15 | 0.08 | 0.02 |

| Furan C3 | +0.25 | 0.03 | 0.05 |

| Furan C4 | -0.10 | 0.07 | 0.03 |

| Furan C5 | -0.18 | 0.09 | 0.02 |

| Furan O | -0.45 | 0.00 | 0.00 |

| Acetamido N | -0.40 | 0.04 | 0.01 |

| Acetamido C=O | +0.60 | 0.01 | 0.15 |

| Acetamido O | -0.55 | 0.00 | 0.00 |

Note: The values presented in this table are illustrative and based on general trends observed in computational studies of substituted furan systems. Specific calculated values for 3-Acetamidofuran would be derived from dedicated quantum chemical computations. researchgate.netwikipedia.orgmaterialsproject.orgresearchgate.netscm.com

Aromaticity Assessment of the Furan Ring in Substituted Systems

The aromatic character of the furan ring is a fundamental property influencing its stability and reactivity. Furan is recognized as an aromatic heterocycle, albeit with a lesser degree of aromaticity compared to benzene, primarily due to the nature of the oxygen heteroatom's lone pair participation in the system saskoer.canih.gov. Substituents on the furan ring can significantly modulate this aromaticity. In the case of 3-Acetamidofuran, the acetamido group at the 3-position plays a crucial role in altering the electronic distribution and, consequently, the aromatic stabilization of the furan core researchgate.netresearchgate.net.

Various computational metrics are utilized to quantify aromaticity, including energetic measures like Aromatic Stabilization Energy (ASE), magnetic criteria such as Nucleus-Independent Chemical Shift (NICS) values, and electron delocalization indices researchgate.netresearchgate.netmdpi.com. NICS values, typically calculated at the ring center, provide an indication of magnetic shielding; more negative values generally correlate with increased aromaticity nih.gov. Electron-donating substituents are generally understood to enhance aromaticity in heterocyclic systems, while electron-withdrawing groups can diminish it researchgate.netsaskoer.caresearchgate.net. The acetamido group, through resonance, donates electron density into the furan ring, which is expected to increase -electron delocalization. This donation is predicted to lead to enhanced aromatic stabilization energy and more negative NICS values for 3-Acetamidofuran compared to unsubstituted furan researchgate.netnih.gov.

Table 2: Illustrative Aromaticity Indicators for 3-Acetamidofuran

| Property / Method | Value (3-Acetamidofuran) | Value (Unsubstituted Furan) | Comparison/Interpretation |

| Aromatic Stabilization Energy (ASE) | ~50-60 kcal/mol | ~20-30 kcal/mol | Enhanced aromaticity due to substituent donation researchgate.net |

| NICS(1) (Ring Center) | -8.5 to -9.5 ppm | -7.0 to -8.0 ppm | More negative NICS indicates increased aromatic character nih.gov |

| -Electron Delocalization (e.g., ) | Higher than furan | Baseline | Increased electron delocalization within the ring researchgate.net |

Note: The values presented in this table are illustrative and based on general trends observed in computational studies of substituted furan systems. Specific calculated values for 3-Acetamidofuran would require dedicated quantum chemical computations. researchgate.netresearchgate.netmdpi.comnih.gov

Advanced Spectroscopic Characterization Methodologies Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the structure and dynamics of organic molecules. For 3-Acetamidofuran and its related compounds, NMR techniques provide detailed information about the atomic connectivity and electronic environment.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are invaluable for tracking chemical transformations and identifying reaction products. Studies involving the thermal degradation of N-acetylglucosamine have identified 3-Acetamidofuran (3AF) and its derivative 3-acetamido-5-acetylfuran (B13792600) (3A5AF) as key products acs.orghku.hkresearchgate.net. ¹H NMR spectroscopy has been instrumental in confirming the structures of these compounds by analyzing the chemical shifts, multiplicities, and coupling constants of their protons. For instance, ¹H NMR data for related compounds like (R)-N-(5-(1,2-Dihydroxyethyl)furan-3-yl)acetamide (Di-HAF) and 3-acetamido-5-acetylfuran (3A5AF) have been reported, providing characteristic signals for the furan (B31954) ring protons, methyl groups, and amide protons rsc.orgresearchgate.net. Studies have also utilized ¹H and ¹³C NMR to characterize isolated products from catalytic transformations of N-acetylglucosamine, confirming the formation of 3AF and 3A5AF researchgate.net.

Mass Spectrometry (MS) Fragmentation Pattern Analysis

Mechanistic Insights from Fragmentation Pathways

Mass spectrometry (MS) is a powerful tool for determining molecular weight and elucidating fragmentation patterns, which can offer mechanistic insights into molecular structure and degradation pathways. For 3-Acetamidofuran (C₆H₇NO₂, molecular weight 125.1253), electron ionization (EI) mass spectrometry is commonly employed. While specific detailed fragmentation pathways for 3-Acetamidofuran are not extensively detailed in the provided literature, general principles of mass spectrometry fragmentation apply. Upon ionization, molecules can undergo cleavage of weaker bonds, leading to the formation of characteristic fragment ions. The presence of an amide group and a furan ring suggests potential fragmentation sites.

The molecular ion peak for 3-Acetamidofuran is expected at m/z 125. nist.govnist.gov Degradation studies of related compounds, such as N-acetylglucosamine, have indicated that thermal processes can lead to the formation of 3-acetamidofuran, potentially involving dehydration and ring-opening mechanisms, with a peak observed at m/z 125. rsc.orgacs.org Fragmentation of the amide group could lead to the loss of the acetyl moiety (CH₃CO, 43 Da) or the methyl group (CH₃, 15 Da). Cleavage within the furan ring or loss of small molecules like water or carbon monoxide are also plausible fragmentation routes, generating a series of fragment ions that collectively form a unique spectral fingerprint for identification and structural analysis. imreblank.chlibretexts.orgrsc.orgcmu.edu

Table 1: Key Mass Spectrometry Fragmentation Ions of 3-Acetamidofuran (Predicted/Observed)

| Ion Type | m/z (approx.) | Description | Reference |

| Molecular Ion | 125 | [C₆H₇NO₂]⁺• | nist.govnist.gov |

| Fragment Ion | ~82 | Possible loss of CH₃CO (acetyl group) from the amide. | Predicted |

| Fragment Ion | ~110 | Possible loss of CH₃ (methyl group) from the acetyl moiety. | Predicted |

| Fragment Ion | ~67 | Potential fragmentation of the furan ring or further decomposition. | Predicted |

Note: Specific fragmentation pathways and detailed experimental data for 3-Acetamidofuran are not exhaustively provided in the reviewed literature. The values are based on general principles and related compound fragmentation.

Vibrational Spectroscopy (IR and Raman) for Molecular Interactions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides critical information about the functional groups present in a molecule and their interactions, such as hydrogen bonding.

Infrared (IR) spectroscopy is invaluable for identifying functional groups based on their characteristic absorption frequencies. For 3-Acetamidofuran, the presence of a furan ring and an amide group dictates its IR spectral features. libretexts.orgvscht.czksu.edu.salibretexts.orgbellevuecollege.edulibretexts.orglibretexts.org

Amide Group: The N-H stretching vibration is typically observed in the range of 3300–3500 cm⁻¹, often appearing as a medium, somewhat broad band. libretexts.org Hydrogen bonding can cause this band to shift to lower wavenumbers and broaden further. libretexts.orgquora.com The carbonyl (C=O) stretching vibration of the amide (Amide I band) is a strong absorption typically found between 1650–1690 cm⁻¹. libretexts.org The N-H bending vibration (Amide II band) usually appears around 1550 cm⁻¹. libretexts.orgnih.gov

Furan Ring: The furan ring, being an aromatic heterocycle, exhibits characteristic absorptions. The C-H stretching vibrations of the sp² hybridized carbons in the ring are expected in the region of 3000–3100 cm⁻¹. libretexts.orgvscht.czlibretexts.org The C=C stretching vibrations within the aromatic ring typically occur in the regions of 1600–1585 cm⁻¹ and 1500–1400 cm⁻¹. vscht.cz

Table 2: Characteristic IR Absorption Bands of 3-Acetamidofuran (Predicted)

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) (approx.) | Intensity | Notes |

| Amide (N-H) | Stretching | 3300–3500 | Medium, Broad | Affected by hydrogen bonding |

| Furan (sp² C-H) | Stretching | 3000–3100 | Weak to Medium | Aromatic C-H stretch |

| Amide (C=O) | Stretching (Amide I) | 1650–1690 | Strong | Characteristic carbonyl stretch |

| Amide (N-H) | Bending (Amide II) | ~1550 | Medium | |

| Furan (C=C) | Stretching | 1500–1600 | Medium | Aromatic ring vibrations |

Note: Specific experimental IR data for 3-Acetamidofuran was not directly found in the provided snippets. These values are based on typical functional group absorptions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of crystalline compounds, providing detailed information on atomic positions, bond lengths, bond angles, and intermolecular interactions. mkuniversity.ac.innih.gov

While direct single-crystal X-ray diffraction data for 3-Acetamidofuran was not found in the provided search results, its molecular structure allows for predictions regarding its crystal packing and intermolecular interactions. mkuniversity.ac.in

π-π Stacking: The furan ring is an aromatic heterocycle and can participate in π-π stacking interactions between adjacent molecules in the crystal lattice. These non-covalent interactions contribute to the stability and arrangement of molecules in the solid state. mkuniversity.ac.inmdpi.com

Van der Waals Forces: Standard van der Waals forces also play a role in crystal packing.

The precise arrangement of 3-Acetamidofuran molecules in the crystal lattice would be determined by the interplay of these forces, which can be elucidated through single-crystal X-ray diffraction. mkuniversity.ac.innih.gov

3-Acetamidofuran itself is an achiral molecule. It possesses a plane of symmetry, meaning it is superimposable on its mirror image. Therefore, it does not exhibit optical activity, and the determination of absolute configuration is not applicable to the parent compound.

However, the field of carbohydrate chemistry and chitin (B13524) valorization has seen the synthesis of various chiral derivatives of furan compounds, including those related to 3-acetamidofuran. researchgate.netpreprints.orgresearchgate.netscispace.comrsc.orgnih.govdrexel.edu These chiral furan derivatives often originate from chiral precursors found in biomass, such as N-acetylglucosamine. Techniques like X-ray crystallography are crucial for unequivocally determining the absolute configuration of such chiral derivatives, confirming the stereochemical outcome of synthetic transformations. mkuniversity.ac.inrsc.org

Sustainable Chemistry and Emerging Research Directions

Green Chemistry Principles in 3-Acetamidofuran Synthesis

The synthesis of 3-acetamidofuran is progressively being aligned with the twelve principles of green chemistry, aiming to create processes that are not only environmentally benign but also economically viable. Key to this is the use of renewable feedstocks, maximizing atom economy, and minimizing waste.

Biomass Valorization for Renewable Feedstock

The primary renewable feedstock for the synthesis of 3-acetamidofuran and its derivatives is chitin (B13524), the second most abundant biopolymer on Earth after cellulose. bohrium.com Chitin is a major component of crustacean shells, insect exoskeletons, and fungal cell walls, making it a globally abundant and underutilized waste stream from the seafood industry. lincoln.ac.uknih.govsruc.ac.uk The valorization of this chitinous waste presents a sustainable alternative to traditional petrochemical-based syntheses. bohrium.com

The conversion of chitin to 3-acetamidofuran derivatives, such as 3-acetamido-5-acetylfuran (B13792600) (3A5AF), typically involves the hydrolysis of chitin to its monomer, N-acetyl-d-glucosamine (NAG), followed by dehydration. bohrium.comresearchgate.net This process directly utilizes a renewable resource, reducing reliance on fossil fuels and contributing to a circular economy. bohrium.com The use of biomass as a starting material is a cornerstone of green chemistry, and the synthesis of 3-acetamidofuran from chitin is a prime example of this principle in action. bohrium.com

| Catalyst/Additive System | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| La2O3 | Not specified | 180 | 3 h | 3-Acetamidofuran (3AF) | 50 | aurigeneservices.com |

| Pyrazine hydrochloride, Boric acid, CaCl2 | DMA | 190 | 60 min | 3-Acetamido-5-acetylfuran (3A5AF) | 69.54 | utwente.nl |

| Triethanolamine hydrochloride ([TEA]Cl) | Not specified | 170 | 20 min | 3-Acetamido-5-acetylfuran (3A5AF) | 62.0 | utwente.nl |

| Boric acid, Sodium chloride | NMP | Not specified | Not specified | 3-Acetamido-5-acetylfuran (3A5AF) | ~7.5 (from chitin) | orkg.org |

Atom Economy and Efficiency in Transformations

Atom economy is a critical metric in green chemistry that assesses the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net The ideal synthesis would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

C8H15NO6 (NAG) → C6H7NO2 (3-Acetamidofuran) + 4H2O

To calculate the theoretical atom economy, we use the molecular weights of the reactant and the desired product:

Molecular weight of NAG (C8H15NO6): 221.21 g/mol

Molecular weight of 3-Acetamidofuran (C6H7NO2): 125.13 g/mol

The atom economy is calculated as follows:

(Molecular weight of desired product / Molecular weight of all reactants) x 100%

Atom Economy = (125.13 / 221.21) x 100% ≈ 56.5%

Waste Reduction and Byproduct Utilization

A significant advantage of using chitin as a feedstock is the potential to valorize all components of the raw crustacean shell waste. The shells are a composite material primarily consisting of chitin, proteins, and minerals (mainly calcium carbonate). bohrium.com The chemical extraction of chitin typically involves demineralization and deproteinization steps, which generate waste streams. bohrium.com

Green chemistry principles encourage the utilization of these byproducts. For instance:

Proteins: The protein fraction obtained during deproteinization can be hydrolyzed to produce protein hydrolysates and peptides, which have applications in animal feed, food additives, and as a source of bioactive compounds. bohrium.com

Minerals: The calcium salts generated from demineralization can be repurposed. For example, calcium chloride is a common byproduct that can be used in various industrial applications.

Chitosan: Chitin can be deacetylated to produce chitosan, a versatile biopolymer with numerous applications in wastewater treatment, biomedicine, and agriculture. nih.govsruc.ac.uk This provides an alternative value stream from the same raw material.

By adopting a biorefinery approach, the processing of chitinous waste for 3-acetamidofuran production can become a zero-waste or minimal-waste process, aligning with the principles of a circular economy. nih.govsruc.ac.uk

Continuous Flow Chemistry Applications in 3-Acetamidofuran Production

Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. semanticscholar.orgnih.gov The application of flow chemistry to the production of 3-acetamidofuran and other bio-derived furan (B31954) derivatives is a promising area of research. lincoln.ac.ukmdpi.comelsevierpure.com

Process Intensification and Scalability

Process intensification aims to develop smaller, more efficient, and sustainable chemical production processes. mdpi.comrepec.org Continuous flow reactors, with their high surface-area-to-volume ratio, enable excellent heat and mass transfer, leading to significantly reduced reaction times and increased productivity. soci.org

For the synthesis of 3-acetamidofuran from biomass, this translates to:

Reduced Reactor Size: A continuous flow reactor can have a much smaller footprint than a batch reactor with the same production capacity. soci.org

Increased Throughput: The continuous nature of the process allows for higher throughput and facilitates easier scaling. chim.itcorning.commit.edu Scaling up production is achieved by running the reactor for longer periods or by "numbering up" – using multiple reactors in parallel. chim.it

Integration of Steps: Flow chemistry allows for the telescoping of reaction steps, where the output of one reactor is directly fed into the next, eliminating the need for intermediate isolation and purification steps. mt.com This can significantly streamline the conversion of chitin to 3-acetamidofuran.

Enhanced Control of Reaction Parameters

The precise control over reaction parameters is a key advantage of continuous flow systems. aurigeneservices.com This is particularly beneficial for the synthesis of 3-acetamidofuran, where temperature, pressure, and residence time can significantly impact yield and selectivity.

Temperature and Pressure Control: Flow reactors allow for rapid heating and cooling, enabling precise temperature control and the use of superheated solvents to accelerate reaction rates. repec.org This enhanced control can minimize the formation of degradation products and byproducts.

Residence Time: The residence time of the reactants in the reactor can be precisely controlled by adjusting the flow rate, allowing for optimization of the reaction to maximize the yield of the desired product. repec.org

Real-time Monitoring and Automation: Continuous flow systems can be readily integrated with process analytical technology (PAT) for real-time monitoring of the reaction progress. elsevierpure.commt.comscispace.com This allows for automated process control, ensuring consistent product quality and enabling rapid optimization of reaction conditions. elsevierpure.com

While the direct application of continuous flow chemistry to the industrial-scale production of 3-acetamidofuran is still in its early stages, the successful implementation of this technology for other furan derivatives and nitrogen-containing heterocycles demonstrates its significant potential. lincoln.ac.ukmdpi.comelsevierpure.comfrontiersin.orgmtak.hu

Computational Design of Novel 3-Acetamidofuran Derivatives with Tuned Reactivity

The advancement of computational chemistry has opened new avenues for the rational design of molecules with tailored properties, bypassing traditional trial-and-error synthesis. In the context of 3-acetamidofuran, in silico methods, particularly Density Functional Theory (DFT), are pivotal in predicting and tuning the reactivity of its derivatives for specific applications in sustainable chemistry.

Computational studies on furan and its derivatives have established a clear link between molecular structure and electronic properties. nih.govuobasrah.edu.iq Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), chemical potential, and global hardness provide deep insights into a molecule's reactivity. nih.gov For instance, DFT calculations have determined that the furan ring generally acts as an electron donor. mdpi.com The reactivity and selectivity of furans in cornerstone reactions like the Diels-Alder cycloaddition can be significantly modified by the presence of substituents. Strong electron-donor groups enhance the reactivity of the furan system, while electron-withdrawing groups have the opposite effect. rsc.org

These principles can be directly applied to the computational design of novel 3-acetamidofuran derivatives. By modeling the introduction of various functional groups at different positions on the furan ring, it is possible to modulate its electronic landscape. For example, modifying the acetamido group or introducing substituents at the C2, C4, or C5 positions would alter the electron density distribution across the molecule. This strategic modification allows for the fine-tuning of the molecule's nucleophilic or electrophilic character, thereby controlling its reactivity in subsequent chemical transformations. This predictive power is crucial for designing bespoke catalysts or monomers for advanced materials. Computational models can screen a virtual library of potential derivatives to identify candidates with optimal electronic properties for a target application, significantly accelerating the research and development process. acs.org

Interactive Data Table: Calculated Electronic Properties of Furan Derivatives

This table illustrates how substitutions on the furan ring, as determined by computational methods like DFT, can alter key electronic properties that govern reactivity. Lower HOMO-LUMO gaps generally indicate higher reactivity.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reactivity Trend |

| Furan | -6.4 | 2.1 | 8.5 | Baseline |

| 2-Methylfuran | -6.1 | 2.2 | 8.3 | More reactive |

| 2-Furoic Acid | -7.0 | 1.5 | 8.5 | Less reactive |

| 3-Acetamidofuran (estimated) | - | - | - | Electron-rich, reactive |

Note: Specific values for 3-Acetamidofuran require dedicated computational studies, but the presence of the electron-donating acetamido group suggests a high reactivity.

Interdisciplinary Research Frontiers (e.g., Photocatalysis using Derivatives)

The unique electronic properties of the furan ring make its derivatives promising candidates for advanced applications at the intersection of chemistry, materials science, and physics. A particularly active interdisciplinary frontier is the development of novel photocatalysts, where 3-acetamidofuran is emerging as a valuable, bio-derived starting material. consensus.app

Recent research has demonstrated the synthesis of difuropyridines starting from chitin-derived 3-acetamidofuran (3AF). bohrium.com These newly synthesized compounds have shown significant potential as effective photocatalysts. consensus.appresearchgate.net In this capacity, they can be used to catalyze important chemical transformations, such as decarboxylative reactions, under mild, light-driven conditions. bohrium.com This application is a prime example of sustainable chemistry, utilizing a catalyst derived from a renewable biomass source (chitin) to drive energy-efficient chemical processes.

The utility of these 3-acetamidofuran derivatives extends beyond photocatalysis into the realm of materials science and biomedical diagnostics. The same difuropyridine structures have been identified as suitable for the preparation of fluorescent probe analogs. bohrium.comresearchgate.net This dual functionality highlights the interdisciplinary potential of these molecules, where a single structural motif can be adapted for both catalytic and sensing applications. Furthermore, the broader field of furan chemistry is witnessing a surge in photocatalytic innovations. One notable strategy involves a photocatalytic process that directly converts furan rings into pyrrole (B145914) analogs by swapping the oxygen atom with a nitrogen group. nih.gov This transformation, initiated by single electron transfer, opens up pathways to create complex nitrogen-containing heterocyclic compounds that are otherwise difficult to access, with significant implications for drug discovery and medicinal chemistry. nih.gov

Interactive Data Table: Applications of 3-Acetamidofuran Derivatives

This table summarizes the demonstrated and potential interdisciplinary applications of derivatives synthesized from 3-acetamidofuran.

| Derivative Class | Application Area | Specific Use | Research Finding |

| Difuropyridines | Photocatalysis | Catalyzing decarboxylative reactions | Effective performance as a photocatalyst. consensus.appresearchgate.net |

| Difuropyridines | Materials Science / Diagnostics | Fluorescent probe analogs | Suitable for the preparation of fluorescent sensors. bohrium.com |

Future Perspectives in Furan-Amide Chemistry

The field of furan-amide chemistry, anchored by platform molecules like 3-acetamidofuran, is poised for significant growth, driven by the global shift towards a sustainable, bio-based economy. The future of this chemical space lies in leveraging the unique combination of the furan ring's reactivity and the amide group's functionality to create a new generation of high-performance, renewable materials and functional molecules. bohrium.com

A major future direction is the continued development of advanced polymers. Furan-containing polyamides and poly(ester amide)s are being explored as bio-based alternatives to conventional petroleum-derived plastics. researchgate.netresearchgate.net The inherent rigidity of the furan ring can impart excellent thermal and mechanical properties to these materials. mdpi.com However, challenges remain, such as mitigating the thermal instability of certain furan-based monomers and overcoming the effects of intramolecular hydrogen bonding in furan-polyamides, which can sometimes limit the desired intermolecular interactions responsible for high-performance characteristics. researchgate.netnih.gov Future research will likely focus on innovative monomer design—potentially using computationally-guided approaches—and advanced polymerization techniques to overcome these hurdles and unlock the full potential of these sustainable polymers. cmu.edu

The derivation of key building blocks like 3-acetamido-5-acetylfuran (3A5AF) from chitin, the second most abundant biopolymer on Earth, is a cornerstone of the future prospects for furan-amide chemistry. rsc.org This provides a direct, sustainable route to nitrogen-containing furan compounds, which are versatile intermediates for a wide range of value-added chemicals. researchgate.net The development of efficient, one-pot catalytic processes to convert chitin directly to these furan-amide building blocks will be crucial for their economic viability and large-scale adoption. rsc.org

Looking forward, the convergence of computational design, innovative catalysis (including photocatalysis), and polymer science will accelerate the exploration of the furan-amide chemical space. This will lead to the creation of novel functional materials with tailored properties for diverse applications, from sustainable packaging and engineering plastics to advanced coatings, electronics, and bioactive compounds. The journey from renewable biomass like chitin to sophisticated functional molecules and materials exemplifies the core principles of a modern, circular economy.

Q & A

Q. How do heterogeneous catalysts (e.g., La2O3) compare to ionic liquids in 3AF synthesis?

- La2O3 : Offers recyclability (>5 cycles with <5% activity loss) and avoids solvent contamination .

- Ionic liquids (e.g., [Bmim]Cl) : Achieve higher yields (~60%) but require energy-intensive separation and lack scalability . Hybrid systems (e.g., La2O3 in ionic liquids) are under investigation to merge advantages .

Q. What contradictions exist in literature regarding pyrolysis vs. catalytic dehydration for 3AF production?

- Pyrolysis : Early studies reported low selectivity (~5% 3AF) with complex byproduct profiles (e.g., pyrazines), making purification costly .

- Catalytic dehydration : Modern methods achieve >50% selectivity but face challenges in catalyst stability under hydrothermal conditions . Discrepancies in reported yields highlight the need for standardized protocols (e.g., NAG purity, reactor design) .

Q. How can 3AF serve as a precursor for nitrogen-containing pharmaceuticals or agrochemicals?

- 3AF’s furan core and acetamido group enable functionalization via:

- Reductive amination : To produce bioactive amines (e.g., proximicin A precursors) .

- Cross-coupling : For synthesizing heterocyclic libraries via Suzuki-Miyaura reactions .

Methodological Recommendations

- Data Validation : Use triplicate experiments with internal standards (e.g., deuterated NAG) to ensure reproducibility .

- Contradiction Analysis : Compare activation energies (via Arrhenius plots) across studies to resolve yield discrepancies .